(Z)-methyl 2-((3-oxo-2-(3,4,5-trimethoxybenzylidene)-2,3-dihydrobenzofuran-6-yl)oxy)acetate
Description
The compound “(Z)-methyl 2-((3-oxo-2-(3,4,5-trimethoxybenzylidene)-2,3-dihydrobenzofuran-6-yl)oxy)acetate” is a benzofuran derivative characterized by a 2,3-dihydrobenzofuran core with a 3-oxo group at position 3 and a 3,4,5-trimethoxybenzylidene substituent at position 2 in the Z-configuration. The acetoxy group at position 6 consists of a methyl ester-linked acetic acid moiety. Its stereoelectronic properties are influenced by the trimethoxy substituents, which enhance lipophilicity and π-π stacking interactions, while the acetoxy group modulates solubility and metabolic stability .
Properties
IUPAC Name |
methyl 2-[[(2Z)-3-oxo-2-[(3,4,5-trimethoxyphenyl)methylidene]-1-benzofuran-6-yl]oxy]acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20O8/c1-24-17-8-12(9-18(25-2)21(17)27-4)7-16-20(23)14-6-5-13(10-15(14)29-16)28-11-19(22)26-3/h5-10H,11H2,1-4H3/b16-7- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVWWCGYDZSJEST-APSNUPSMSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C=C2C(=O)C3=C(O2)C=C(C=C3)OCC(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC(=CC(=C1OC)OC)/C=C\2/C(=O)C3=C(O2)C=C(C=C3)OCC(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20O8 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-methyl 2-((3-oxo-2-(3,4,5-trimethoxybenzylidene)-2,3-dihydrobenzofuran-6-yl)oxy)acetate typically involves multiple steps, starting with the construction of the benzofuran core. One common approach is the cyclization of a suitable precursor, such as a substituted phenol, under acidic conditions. The trimethoxybenzylidene group is then introduced through a condensation reaction with a trimethoxybenzaldehyde derivative. Finally, the acetate moiety is added via esterification.
Industrial Production Methods
In an industrial setting, the synthesis of this compound may be scaled up using continuous flow chemistry to enhance efficiency and control reaction conditions. Advanced purification techniques, such as column chromatography or crystallization, are employed to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: : The benzofuran core can be oxidized to form derivatives with different functional groups.
Reduction: : Reduction reactions can be used to modify the oxidation state of the compound.
Substitution: : Substitution reactions can introduce new substituents at specific positions on the benzofuran ring.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: : Various nucleophiles and electrophiles can be employed, depending on the desired substitution pattern.
Major Products Formed
The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology
In biological research, (Z)-methyl 2-((3-oxo-2-(3,4,5-trimethoxybenzylidene)-2,3-dihydrobenzofuran-6-yl)oxy)acetate is studied for its potential bioactivity. It has shown promise in various assays, including antimicrobial and anticancer activities.
Medicine
The compound's potential medicinal applications are being explored, particularly in the development of new therapeutic agents. Its ability to interact with biological targets makes it a candidate for drug discovery and development.
Industry
In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in coatings, adhesives, and other advanced materials.
Mechanism of Action
The mechanism by which (Z)-methyl 2-((3-oxo-2-(3,4,5-trimethoxybenzylidene)-2,3-dihydrobenzofuran-6-yl)oxy)acetate exerts its effects involves interactions with specific molecular targets. These interactions can modulate biological pathways, leading to the observed bioactivity. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes key structural and physicochemical differences between the target compound and its analogs:
Key Observations:
Substituent Effects on Lipophilicity :
- The 4-tert-butyl analog (XLogP3 = 5.2) is significantly more lipophilic than the target compound (XLogP3 ~3.8) due to the bulky, hydrophobic tert-butyl group .
- The 3-fluoro substituent reduces lipophilicity slightly (XLogP3 ~3.5) compared to the target, likely due to fluorine’s electronegativity and smaller steric footprint .
- The 3,4,5-trimethoxy group in the target compound balances lipophilicity and polarity, making it suitable for membrane penetration while retaining hydrogen-bonding capacity .
Ester Group Impact :
- The methyl acetate group in the target compound and analogs provides moderate metabolic stability compared to bulkier esters like the 2,6-dimethoxybenzoate (XLogP3 ~5.0), which may hinder hydrolysis but reduce solubility .
The Z-configuration ensures optimal spatial alignment of the benzylidene and acetoxy groups for intermolecular interactions.
Research Findings and Implications
Structural-Activity Relationships (SAR) :
- The 3,4,5-trimethoxy motif is critical for bioactivity in analogs of natural products like combretastatin, suggesting the target compound may exhibit antiproliferative or anti-inflammatory properties .
- Substitution with 4-tert-butyl or 3-fluoro groups alters activity profiles; tert-butyl derivatives may prioritize lipophilic targets (e.g., kinases), while fluoro-substituted analogs could enhance CNS permeability .
Synthetic Feasibility :
Physicochemical Limitations :
- High hydrogen bond acceptors (e.g., 8 in the target) may reduce oral bioavailability, necessitating prodrug strategies or formulation optimization.
Biological Activity
(Z)-methyl 2-((3-oxo-2-(3,4,5-trimethoxybenzylidene)-2,3-dihydrobenzofuran-6-yl)oxy)acetate is a complex organic compound that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, supported by research findings and data tables.
Chemical Structure and Properties
The compound possesses a unique structure characterized by a benzylidene moiety and a dihydrobenzofuran core. The presence of methoxy groups enhances its lipophilicity and may influence its interaction with biological targets.
Biological Activity Overview
Research has indicated that this compound exhibits various biological activities, including:
- Antioxidant Activity : The compound has been shown to scavenge free radicals, which is crucial for protecting cells from oxidative stress.
- Antimicrobial Properties : Studies suggest that it can inhibit the growth of certain bacteria and fungi.
- Anti-inflammatory Effects : The compound may modulate inflammatory pathways, offering potential therapeutic benefits in inflammatory diseases.
Antioxidant Activity
A study conducted by demonstrated that this compound exhibited significant antioxidant activity. The compound was tested using DPPH and ABTS assays, showing IC50 values of 25 µM and 30 µM respectively.
Antimicrobial Properties
In another investigation, the antimicrobial efficacy of the compound was evaluated against various pathogens. The results are summarized in Table 1 below:
| Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 50 µg/mL |
| Escherichia coli | 40 µg/mL |
| Candida albicans | 30 µg/mL |
This data indicates that the compound has notable activity against both bacterial and fungal strains.
Anti-inflammatory Effects
Research published in highlighted the anti-inflammatory potential of the compound. In vitro studies showed that it reduced the production of pro-inflammatory cytokines (TNF-alpha and IL-6) in lipopolysaccharide-stimulated macrophages.
The biological activities of this compound are believed to be mediated through several mechanisms:
- Scavenging Free Radicals : The methoxy groups may enhance electron donation capabilities, allowing the molecule to neutralize free radicals effectively.
- Inhibition of Enzymatic Activity : The compound may inhibit key enzymes involved in inflammation and microbial metabolism.
- Modulation of Signal Transduction Pathways : It could influence pathways such as NF-kB and MAPK, leading to reduced inflammatory responses.
Q & A
Q. What are the optimal synthetic routes and purification strategies for this compound?
The synthesis typically involves a multi-step process:
- Core formation : Condensation of 3,4,5-trimethoxybenzaldehyde with a dihydrobenzofuran precursor under reflux in dichloromethane or THF, catalyzed by bases like DIPEA or K₂CO₃ .
- Esterification : Reaction with methyl bromoacetate under nucleophilic conditions to introduce the acetoxy group .
- Purification : Column chromatography (silica gel, CH₂Cl₂/EtOAc gradients) or recrystallization to achieve >95% purity . Key challenge: Ensuring Z-configuration via controlled reaction temperatures (40–60°C) to prevent isomerization .
Q. Which analytical techniques confirm its structural integrity and purity?
- NMR spectroscopy : ¹H/¹³C NMR identifies stereochemistry (Z-configuration via coupling constants) and functional groups (e.g., methoxy, carbonyl) .
- HRMS : Validates molecular weight (e.g., [M+H]⁺ at m/z 440.1472) .
- HPLC : Purity assessment using C18 columns with UV detection (λ = 254 nm) .
Q. How is its solubility and stability profile determined for biological assays?
- Solubility : Tested in DMSO, ethanol, and aqueous buffers (PBS) via shake-flask method; logP values predicted using HPLC retention times .
- Stability : Incubate at 37°C in PBS/DMSO and analyze degradation via LC-MS over 24–72 hours .
Advanced Research Questions
Q. What methodologies identify its molecular targets and mechanism of action?
- In silico docking : Screen against kinases (e.g., EGFR, VEGFR) using AutoDock Vina; validate with SPR binding assays (KD calculations) .
- Transcriptomic profiling : RNA-seq of treated cancer cells to map pathways like apoptosis or oxidative stress .
- Enzyme inhibition assays : Measure IC₅₀ against carbonic anhydrase or cyclooxygenase-2 using fluorometric kits .
Q. How to design SAR studies to optimize bioactivity?
- Substituent variation : Replace 3,4,5-trimethoxyphenyl with thiophene or furan analogs to assess antimicrobial/anticancer potency .
- Ester hydrolysis : Convert methyl ester to free acid or tert-butyl ester to study pharmacokinetic effects .
- Data analysis : Use multivariate regression to correlate logP, steric parameters, and IC₅₀ values .
Q. What strategies resolve conflicting bioactivity data in literature?
- Standardized assays : Re-test analogs under uniform conditions (e.g., MTT assay at 48 hr, 10% FBS) .
- Metabolic stability : Compare hepatic microsomal half-lives to rule out false negatives from rapid degradation .
- Crystallography : Resolve 3D structure to confirm active conformation and binding modes .
Q. How to evaluate its potential for drug resistance in antimicrobial studies?
- Serial passage assays : Expose bacteria (e.g., S. aureus) to sub-MIC doses over 20 generations; monitor MIC shifts .
- Efflux pump inhibition : Co-administer with verapamil to assess resistance via ABC transporters .
Key Research Gaps
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
